molecular formula C11H12FN3 B14888242 (2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Cat. No.: B14888242
M. Wt: 205.23 g/mol
InChI Key: WMPQJYOMCBHZRH-UHFFFAOYSA-N
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Description

(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is a chemical compound that features a fluorine atom, a pyrazole ring, and a phenylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclocondensation step and employing scalable fluorination techniques.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
  • (2-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
  • (2-iodo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Uniqueness

(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C11H12FN3/c1-15-7-10(6-14-15)8-2-3-11(12)9(4-8)5-13/h2-4,6-7H,5,13H2,1H3

InChI Key

WMPQJYOMCBHZRH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)F)CN

Origin of Product

United States

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